molecular formula C7H5BrFNO3 B1373321 2-Bromo-3-fluoro-6-nitroanisole CAS No. 1257535-01-5

2-Bromo-3-fluoro-6-nitroanisole

Cat. No.: B1373321
CAS No.: 1257535-01-5
M. Wt: 250.02 g/mol
InChI Key: UGXYTBDCDVUTBV-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-nitroanisole: is an organic compound with the molecular formula C7H5BrFNO3 It is a substituted anisole, where the methoxy group is attached to a benzene ring that is further substituted with bromine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-6-nitroanisole typically involves multiple steps, including nitration, bromination, and fluorination of anisole derivatives. One common synthetic route involves the following steps:

    Nitration: Anisole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Bromination: The nitroanisole is then brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Fluorination: Finally, the bromonitroanisole is fluorinated using a fluorinating agent like potassium fluoride.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoro-6-nitroanisole undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-withdrawing groups (nitro, bromo, and fluoro), the compound can undergo further substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Nucleophilic Substitution: The bromine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Bromination: Bromine and iron(III) bromide.

    Fluorination: Potassium fluoride.

    Reduction: Hydrogen gas and palladium catalyst.

Major Products:

    Reduction of Nitro Group: 2-Bromo-3-fluoro-6-aminoanisole.

    Nucleophilic Substitution: Various substituted anisoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Bromo-3-fluoro-6-nitroanisole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the development of new drugs targeting specific enzymes or receptors.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique substituents make it valuable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-6-nitroanisole depends on its specific application. In general, the presence of electron-withdrawing groups (nitro, bromo, and fluoro) can influence the compound’s reactivity and interaction with biological targets. For example, the nitro group can undergo reduction to form an amine, which may interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

    4-Bromo-2-fluoro-6-nitroanisole: Similar structure but with different positions of substituents.

    2-Bromo-4-fluoro-6-nitroanisole: Another isomer with different substitution pattern.

    2-Bromo-3-fluoro-4-nitroanisole: Yet another isomer with a unique arrangement of substituents.

Uniqueness: 2-Bromo-3-fluoro-6-nitroanisole is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The combination of bromine, fluorine, and nitro groups in specific positions on the anisole ring makes it a valuable compound for various synthetic and research purposes.

Properties

IUPAC Name

2-bromo-1-fluoro-3-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-5(10(11)12)3-2-4(9)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXYTBDCDVUTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401257927
Record name Benzene, 2-bromo-1-fluoro-3-methoxy-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-01-5
Record name Benzene, 2-bromo-1-fluoro-3-methoxy-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-bromo-1-fluoro-3-methoxy-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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